5-Iodo-2-(trifluoromethyl)nicotinic acid
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Overview
Description
5-Iodo-2-(trifluoromethyl)nicotinic acid is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)nicotinic acid typically involves halogenation and trifluoromethylation reactions. One common method is the iodination of 2-(trifluoromethyl)nicotinic acid using iodine in the presence of a suitable catalyst. Another approach involves the direct trifluoromethylation of 5-iodonicotinic acid using reagents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-iodo-2-(trifluoromethyl)nicotinamide.
Reduction: Reduction reactions can lead to the formation of 5-iodo-2-(trifluoromethyl)nicotinamide.
Substitution: Substitution reactions at the iodine or trifluoromethyl positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: 5-iodo-2-(trifluoromethyl)nicotinamide
Reduction: 5-iodo-2-(trifluoromethyl)nicotinamide
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: In chemistry, 5-Iodo-2-(trifluoromethyl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its iodine and trifluoromethyl groups can interact with biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is also used in the development of new materials and chemicals. Its unique properties can be leveraged to create novel compounds with specific industrial applications.
Mechanism of Action
The mechanism by which 5-Iodo-2-(trifluoromethyl)nicotinic acid exerts its effects depends on its molecular targets and pathways. For example, in drug discovery, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its intended use.
Comparison with Similar Compounds
2-Iodo-5-(trifluoromethyl)pyridine
3-Iodo-5-(trifluoromethyl)pyridin-2-ol
2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness: 5-Iodo-2-(trifluoromethyl)nicotinic acid stands out due to its specific combination of iodine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H3F3INO2 |
---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)1-3(11)2-12-5/h1-2H,(H,13,14) |
InChI Key |
NFXLBSFHTMRMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)I |
Origin of Product |
United States |
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